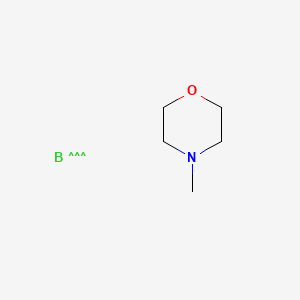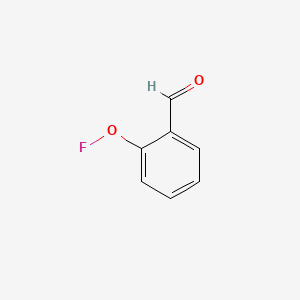
Fluorosalicylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorosalicylaldehyde, specifically 5-Fluorosalicylaldehyde, is an organic compound with the chemical formula C7H5FO2. It is characterized by the presence of both fluorine and aldehyde functional groups. This compound appears as a white to light yellow crystalline powder and is known for its applications in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Fluorosalicylaldehyde can be synthesized from 4-fluorophenol. The preparation method involves several steps:
- p-Nitrochlorobenzene is fluorinated to produce p-nitrofluorobenzene.
Reduction: The nitro group in p-nitrofluorobenzene is reduced to form p-fluoroaniline.
p-Fluoroaniline undergoes acidic hydrolysis to yield p-fluorophenol.Formylation: Finally, p-fluorophenol is subjected to Duff formylation to produce 5-fluorosalicylaldehyde
Industrial Production Methods
The industrial production of 5-fluorosalicylaldehyde follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are relatively mild, and the process is designed to be cost-effective with a high yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluorosalicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces fluorobenzoic acids.
Reduction: Yields fluorobenzyl alcohols.
Substitution: Results in various substituted fluorobenzaldehydes.
Wissenschaftliche Forschungsanwendungen
5-Fluorosalicylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules, including ligands and catalysts.
Biology: It serves as a precursor for bioactive compounds and is used in the synthesis of enzyme inhibitors.
Industry: It is utilized in the production of dyes, fragrances, and polymers.
Wirkmechanismus
The mechanism of action of 5-fluorosalicylaldehyde involves its interaction with various molecular targets. For instance, it can form complexes with metal ions, which can then participate in catalytic processes. The aldehyde group allows it to undergo Schiff base formation with amines, leading to the creation of bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3-Fluorosalicylaldehyde: Similar structure but with the fluorine atom in a different position, leading to different reactivity and applications.
4-Fluorosalicylaldehyde: Another positional isomer with distinct chemical properties.
Uniqueness
5-Fluorosalicylaldehyde is unique due to the position of the fluorine atom, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it particularly useful in synthesizing certain bioactive compounds and catalysts .
Eigenschaften
CAS-Nummer |
71989-89-4 |
|---|---|
Molekularformel |
C7H5FO2 |
Molekulargewicht |
140.11 g/mol |
IUPAC-Name |
(2-formylphenyl) hypofluorite |
InChI |
InChI=1S/C7H5FO2/c8-10-7-4-2-1-3-6(7)5-9/h1-5H |
InChI-Schlüssel |
HTMSCZSSQKIGAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine](/img/structure/B15288061.png)
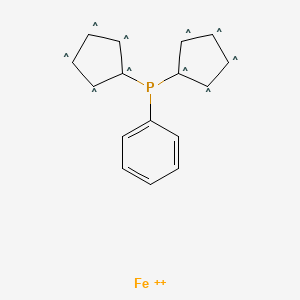
![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)
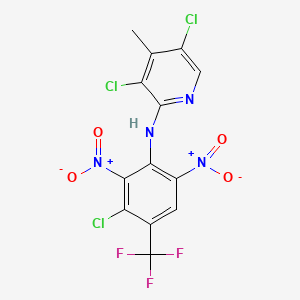
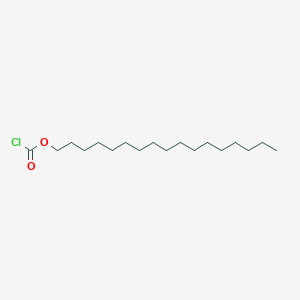

![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
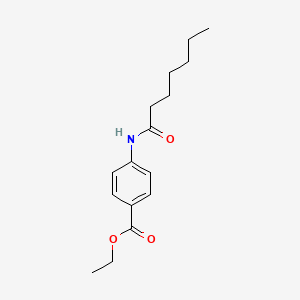
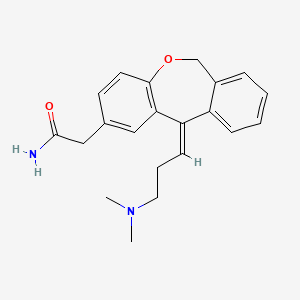
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
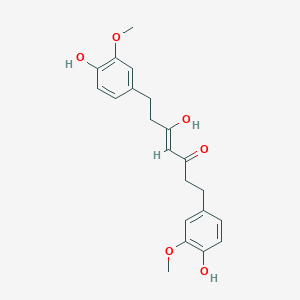
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
